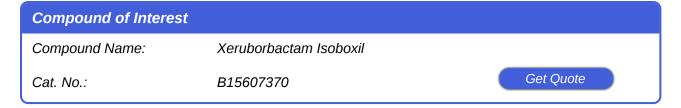


Intrinsic Antibacterial Activity of Xeruborbactam at High Concentrations: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Xeruborbactam (formerly QPX7728) is a novel, broad-spectrum, cyclic boronate β -lactamase inhibitor (BLI) with the remarkable characteristic of possessing intrinsic antibacterial activity at high concentrations, independent of its primary role in neutralizing β -lactamase enzymes.[1][2] This direct action against certain Gram-negative bacteria is attributed to its ability to bind to and inhibit penicillin-binding proteins (PBPs), crucial enzymes in the synthesis of the bacterial cell wall.[2][3] This technical guide provides an in-depth analysis of Xeruborbactam's intrinsic antibacterial properties, detailing its spectrum of activity, mechanism of action, and the experimental protocols utilized for its characterization.

Spectrum of Intrinsic Antibacterial Activity

At concentrations higher than those typically required for β-lactamase inhibition, Xeruborbactam demonstrates direct antibacterial effects against a range of Gram-negative pathogens.[1][4][5][6] This activity is particularly notable against carbapenem-resistant Enterobacterales and Acinetobacter baumannii.

Minimum Inhibitory Concentrations (MICs)

The intrinsic activity of Xeruborbactam has been quantified through the determination of Minimum Inhibitory Concentrations (MICs). The following tables summarize the MIC50 and



MIC90 values for Xeruborbactam against various bacterial species.

Table 1: Xeruborbactam MIC Distribution against Enterobacterales[1][7]

Bacterial Group	Number of Isolates	MIC Range (μg/mL)	MIC50 (μg/mL)	MIC90 (μg/mL)	Modal MIC (μg/mL)
Enterobacter ales (ESBL phenotype and/or carbapenem- resistant)	1,028	2 to 64	16	32	16
Carbapenem- Resistant Enterobacter ales (CRE)	507	-	-	-	-
ESBL Phenotype	521	-	-	-	-

Table 2: Xeruborbactam MIC Distribution against Acinetobacter baumannii and Pseudomonas aeruginosa[1][4][5][6][7]

Bacterial Species	Number of Isolates	MIC Range (μg/mL)	MIC50 (μg/mL)	MIC90 (μg/mL)	Modal MIC (μg/mL)
Carbapenem- Resistant Acinetobacter baumannii	505	1 to >64	16	64	32
Pseudomona s aeruginosa	506	8 to >64	>64	>64	-

Note: 94% of P. aeruginosa isolates tested had MICs of ≥64 µg/mL.[7]



Bactericidal Activity

Time-kill studies have demonstrated that Xeruborbactam exhibits bactericidal activity. The minimal bactericidal concentration (MBC) was found to be the same or no more than two-fold higher than its MIC against strains of E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii. [8] For instance, against K. pneumoniae strain KPM1026a, both the MIC and MBC were 16 µg/mL.[7][8] The killing kinetics are time-dependent and concentration-independent, similar to the activity of ceftazidime.[8][9]

Mechanism of Action: Inhibition of Penicillin-Binding Proteins (PBPs)

The primary mechanism behind Xeruborbactam's intrinsic antibacterial activity is the inhibition of bacterial PBPs.[2] PBPs are essential enzymes for the synthesis and cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[2] By binding to multiple PBPs, Xeruborbactam disrupts cell wall biogenesis, leading to morphological changes and ultimately cell death.[2][8]

PBP Binding Affinity

The binding affinity of Xeruborbactam to various PBPs has been quantified by determining the 50% inhibitory concentrations (IC50s).

Table 3: IC50 Values of Xeruborbactam for PBPs in Various Gram-Negative Bacteria[1][4][5][6]

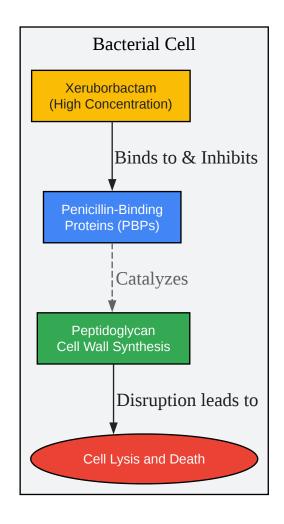


Bacterial Species	PBP Target	IC50 (μM)
Escherichia coli	PBP1a/1b, PBP2, PBP3	40 - 70
Klebsiella pneumoniae	PBP1a/1b, PBP2, PBP3	40 - 70
Acinetobacter baumannii	PBP1a	1.4 ± 0.5
PBP2	23 ± 2	
PBP3	135 ± 40	_
Pseudomonas aeruginosa	PBP1a	1.9 ± 0.2
PBP1b	7.1 ± 0.8	
PBP2	370 ± 120	_

Morphological Changes

Treatment of K. pneumoniae and P. aeruginosa with Xeruborbactam at 1x and 2x MIC resulted in cellular morphology changes similar to those observed with meropenem.[1][4] In A. baumannii, the morphological alterations were consistent with the inhibition of multiple PBPs and were unique compared to control β -lactams.[1][2][4]





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Caption: Mechanism of Xeruborbactam's intrinsic antibacterial activity.

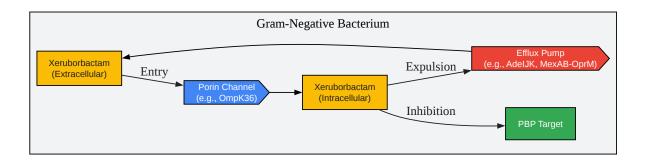
Factors Affecting Intrinsic Activity

The antibacterial potency of Xeruborbactam can be influenced by bacterial resistance mechanisms such as porin mutations and efflux pumps.

- Porin Mutations: In Klebsiella pneumoniae, the inactivation of the OmpK36 porin, alone or in combination with OmpK35, resulted in a 2- to 4-fold increase in the Xeruborbactam MIC.[1]
 [4][6][9]
- Efflux Pumps: In A. baumannii and P. aeruginosa, the AdelJK and MexAB-OprM efflux pumps, respectively, affect Xeruborbactam's potency, with MICs being 4- to 16-fold higher in



efflux-proficient strains.[1][4][5][6] Interestingly, the AcrAB-TolC efflux pump in E. coli and K. pneumoniae did not significantly affect Xeruborbactam's potency.[7]



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Caption: Factors influencing intracellular Xeruborbactam concentration.

Experimental Protocols

The characterization of Xeruborbactam's intrinsic antibacterial activity involves several key in vitro experiments.

Minimum Inhibitory Concentration (MIC) Assay

- Objective: To determine the lowest concentration of Xeruborbactam that inhibits the visible growth of a microorganism.
- Methodology:
 - Prepare a series of two-fold serial dilutions of Xeruborbactam in cation-adjusted Mueller-Hinton broth (CAMHB).
 - Inoculate each dilution with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
 - Incubate the microtiter plates at 35-37°C for 16-20 hours.



 The MIC is read as the lowest concentration of Xeruborbactam with no visible bacterial growth.

Time-Kill Assay

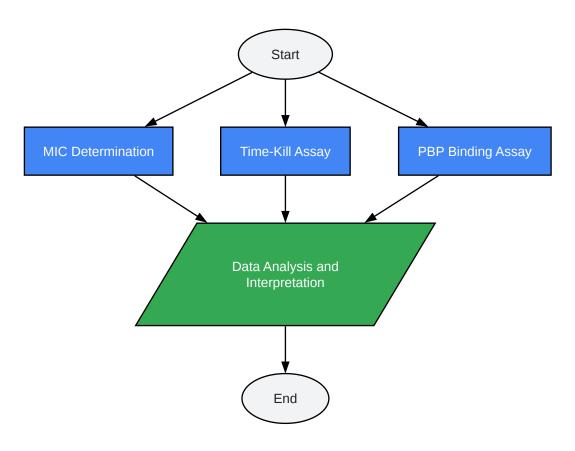
- Objective: To assess the bactericidal or bacteriostatic activity of Xeruborbactam over time.
- · Methodology:
 - Prepare cultures with different concentrations of Xeruborbactam (e.g., 1x, 2x, 4x MIC).
 - Inoculate with a standardized bacterial suspension.
 - Incubate at 37°C with shaking.
 - At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots, perform serial dilutions, and plate on agar to determine the number of viable colonies (CFU/mL).
 - A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.

Penicillin-Binding Protein (PBP) Competition Assay

- Objective: To determine the binding affinity of Xeruborbactam to specific PBPs.
- Methodology (using Bocillin FL, a fluorescent penicillin derivative):
 - Isolate bacterial membranes containing PBPs.
 - Pre-incubate the membrane preparations with varying concentrations of Xeruborbactam for a specified time and temperature (e.g., 1 hour at 30°C).[8]
 - Add a fluorescently labeled β-lactam probe (e.g., Bocillin FL) and incubate further. To prevent displacement of Xeruborbactam, this step may be performed at a lower temperature (e.g., 20 minutes on ice).[8]
 - Stop the reaction and separate the PBP-probe complexes by SDS-PAGE.
 - Visualize the fluorescent bands using a suitable imager.



 The reduction in fluorescence intensity in the presence of Xeruborbactam indicates competitive binding. The IC50 is the concentration of Xeruborbactam that reduces the fluorescent signal by 50%.



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Caption: Experimental workflow for assessing intrinsic antibacterial activity.

Conclusion

Xeruborbactam exhibits a dual mechanism of action: potent β -lactamase inhibition and direct, intrinsic antibacterial activity at higher concentrations. This latter property, mediated by the inhibition of multiple PBPs, enhances its potential as a therapeutic agent, particularly in combination with β -lactam antibiotics.[4][6] The intrinsic activity contributes to the overall efficacy of Xeruborbactam-based combinations, potentially overcoming certain resistance mechanisms and broadening their spectrum of utility against challenging Gram-negative pathogens. Further research into the clinical implications of this intrinsic activity is warranted.



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